molecular formula C20H21N5O4S B2820606 3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034404-76-5

3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide

Cat. No. B2820606
CAS RN: 2034404-76-5
M. Wt: 427.48
InChI Key: OJPJCAQYCULUAQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a 1,2,5-thiadiazole, and a propanamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require advanced techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the quinazolinone ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature and could have varying solubility in different solvents .

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have demonstrated significant broad-spectrum antitumor activity. For example, a study on 3-benzyl-substituted-4(3H)-quinazolinones revealed compounds with potent antitumor effects, with some being more potent than the positive control 5-fluorouracil. These compounds exhibited selective activities toward various cancer cell lines, including CNS, renal, breast cancer, and leukemia, through mechanisms such as inhibition of B-RAF kinase for melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Another study on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives reported marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This indicates the potential of quinazolinone derivatives in treating various conditions, including infections and inflammation (A. Zablotskaya et al., 2013).

Antioxidant and Anticancer Activities

Additionally, quinazolinone derivatives bearing semicarbazide, thiosemicarbazide, and thiadiazole moieties have shown significant antioxidant and anticancer activities. For instance, some compounds were found to be more cytotoxic against glioblastoma U-87 than triple-negative breast cancer MDA-MB-231 cell line, highlighting their potential in cancer therapy (I. Tumosienė et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of quinazolinone derivatives have been a focus to understand their mechanism of action better and improve their biological activity. Various methods have been employed to synthesize novel derivatives with enhanced biological activities, indicating the versatility and potential of quinazolinone derivatives in medicinal chemistry (E. Abele, et al., 2012).

Safety And Hazards

Without specific studies, it’s hard to determine the safety and hazards associated with this compound. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. It could potentially have therapeutic applications, given the biological activities of similar compounds .

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-13-10-17-18(24(3)30(28,29)23(17)2)11-16(13)22-19(26)8-9-25-12-21-15-7-5-4-6-14(15)20(25)27/h4-7,10-12H,8-9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPJCAQYCULUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CCN3C=NC4=CC=CC=C4C3=O)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide

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